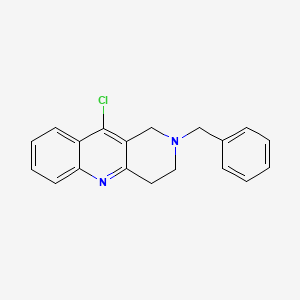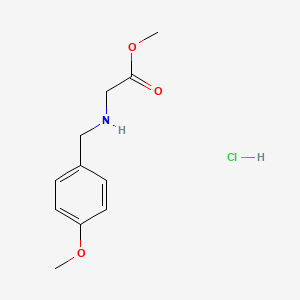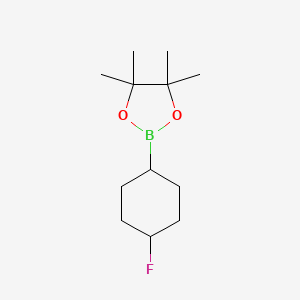
9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine
Vue d'ensemble
Description
9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine is a synthetic organic compound with the molecular formula C19H17ClN2 It is a member of the azaacridine family, which are heterocyclic compounds containing nitrogen atoms in their ring structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine typically involves the reaction of anthranilic acid with 1-benzyl-4-piperidone in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions for about four hours. After the reaction, the excess phosphorus oxychloride is removed by distillation, and the residue is treated with aqueous ammonia and extracted with chloroform. The organic layer is then washed, dried, and concentrated. The final product is purified using silica gel column chromatography with a mixture of hexane, ethyl acetate, and methanol.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different azaacridine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-1,2,3,4-tetrahydro-2-azaacridine: Lacks the chlorine atom at the 9th position.
9-Chloro-1,2,3,4-tetrahydro-2-azaacridine: Lacks the benzyl group at the 2nd position.
Uniqueness
9-Chloro-2-benzyl-1,2,3,4-tetrahydro-2-azaacridine is unique due to the presence of both the chlorine atom at the 9th position and the benzyl group at the 2nd position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-benzyl-10-chloro-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOXQXOZZHMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C3=CC=CC=C3N=C21)Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(Boc-amino)ethyloxy]benzoic acid](/img/structure/B8097991.png)


![Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B8098015.png)




